8-Chloroisoquinoline-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

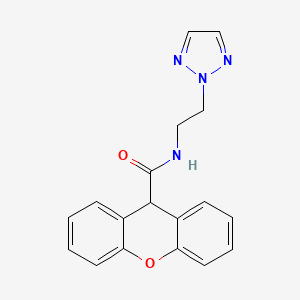

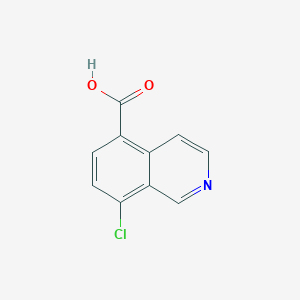

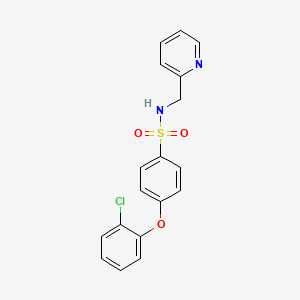

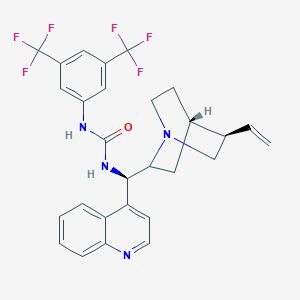

8-Chloroisoquinoline-5-carboxylic acid (CIC) is a chlorinated heterocyclic aromatic compound . It contains both isoquinoline and carboxylic acid functional groups. The compound is typically a yellow to brown solid .

Molecular Structure Analysis

The molecular formula of this compound is C10H6ClNO2 . Its molecular weight is 207.61 . The InChI Code is 1S/C10H6ClNO2/c11-9-2-1-7(10(13)14)6-3-4-12-5-8(6)9/h1-5H,(H,13,14) .Physical And Chemical Properties Analysis

This compound is a yellow to brown solid . It has a molecular weight of 207.61 . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antiparasitic Applications

Research has demonstrated the efficacy of halogenated hydroxyquinolines, such as Clioquinol (a compound related to 8-Chloroisoquinoline-5-carboxylic acid), in treating microbial infections. Originally used as an oral anti-parasitic agent for intestinal amebiasis, Clioquinol was withdrawn due to neurotoxicity concerns but has seen renewed interest for its antimicrobial properties and potential repurposing for cancer therapy and Alzheimer's disease treatment, owing to its ability to bind copper and dissolve beta-amyloid plaques in the brain (Mao & Schimmer, 2008).

Antibacterial Properties

New derivatives of fluoroquinolone, specifically 8-nitrofluoroquinolone models, have been prepared and shown to possess significant antibacterial activity against both gram-positive and gram-negative strains, with certain derivatives displaying notable efficacy against S. aureus (Al-Hiari et al., 2007).

Photolabile Protecting Groups

The synthesis and photochemistry of photolabile protecting groups based on 8-bromo-7-hydroxyquinoline for carboxylic acids have been explored. These groups exhibit high single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making them suitable for in vivo use and as caging groups for biological messengers (Fedoryak & Dore, 2002).

Antifungal and Antimicrobial Synthesis

Research on heterocycles fused onto 4-oxoquinoline-3-carboxylic acid, such as hexahydro[1,4]diazepino[2,3-h]quinoline-9-carboxylic acid and its benzodiazepine analogs, has led to compounds with promising antibacterial and antifungal activities, highlighting the versatility of quinoline derivatives in developing new antimicrobial agents (Al-Hiari et al., 2008).

Ruthenium Detection

The use of hydroxyquinoline-8-carboxylic acid derivatives as colorimetric reagents for the detection of ruthenium highlights the application of quinoline derivatives in analytical chemistry. These compounds allow for the quantitative determination of ruthenium in solutions, demonstrating the utility of quinoline derivatives in the development of new analytical reagents (Breckenridge & Singer, 1947).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .

Wirkmechanismus

Mode of Action

The exact mode of action of 8-Chloroisoquinoline-5-carboxylic acid is currently unknown. It is known that carboxylic acid derivatives, like this compound, can undergo nucleophilic addition-elimination reactions . The electronegative leaving group can activate the carbonyl, increasing its electrophilicity and making it more susceptible to nucleophilic attack .

Biochemical Pathways

It’s worth noting that quinoline derivatives have been found to have a broad-ranging pharmacological potential .

Eigenschaften

IUPAC Name |

8-chloroisoquinoline-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-2-1-7(10(13)14)6-3-4-12-5-8(6)9/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXXRSGAKJCASV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Benzenesulfonyl)quinolin-4-yl]morpholine](/img/structure/B2562590.png)

![N-(2-chlorobenzyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2562592.png)

![1-[8-[(Dimethylamino)methyl]-6-oxa-9-azaspiro[4.5]decan-9-yl]prop-2-en-1-one](/img/structure/B2562597.png)

![(1R,2R,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol-A13086](/img/structure/B2562600.png)

![3-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]-2-butanone](/img/structure/B2562602.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2562608.png)